Methyl 3-((2-methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoate hydrochloride
Description
Methyl 3-((2-methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoate hydrochloride is a heterocyclic compound featuring a benzofuropyrimidine core fused with a benzoate ester moiety. The structure comprises:
- A 2-methylbenzofuro[3,2-d]pyrimidin-4-yl group, which integrates a benzofuran ring fused to a pyrimidine.
- A methyl 3-aminobenzoate group linked via an amino bridge to the pyrimidine ring.
Benzofuropyrimidine scaffolds are often explored in medicinal chemistry for their ability to interact with biological targets, such as kinases or DNA-processing enzymes .
Properties
IUPAC Name |
methyl 3-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3.ClH/c1-11-20-16-14-8-3-4-9-15(14)25-17(16)18(21-11)22-13-7-5-6-12(10-13)19(23)24-2;/h3-10H,1-2H3,(H,20,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLMKLZEQNSKLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)NC3=CC=CC(=C3)C(=O)OC)OC4=CC=CC=C42.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((2-methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoate hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-methylbenzofuran with a suitable pyrimidine derivative in the presence of a catalyst.
Amination Reaction: The next step involves the introduction of an amino group to the benzofuro[3,2-d]pyrimidine core. This can be achieved through nucleophilic substitution reactions using amines.
Esterification: The final step involves the esterification of the amino-substituted benzofuro[3,2-d]pyrimidine with methyl benzoate under acidic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((2-methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-((2-methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoate hydrochloride has shown promise in medicinal chemistry, particularly as a potential therapeutic agent.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of benzofuro[3,2-d]pyrimidines have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study highlighted that modifications in the benzofuro-pyrimidine structure can enhance cytotoxicity against specific cancer types, such as breast and lung cancers .
Case Study:
A recent investigation demonstrated that a related compound exhibited IC50 values in the micromolar range against several cancer cell lines, suggesting that this compound could be further explored for similar activity .
Neuropharmacology
The compound's structural features suggest potential applications in neuropharmacology. Compounds containing benzofuro and pyrimidine moieties have been linked to neuroprotective effects and modulation of neurotransmitter systems.
Potential Neuroprotective Effects
Studies have indicated that certain derivatives can modulate GABAergic and glutamatergic pathways, which are crucial for neuroprotection. For example, a related compound was found to enhance cognitive functions in animal models by acting on these neurotransmitter systems .
Data Table: Neuropharmacological Studies
| Compound | Mechanism of Action | Model | Result |
|---|---|---|---|
| Benzofuro-pyrimidine derivative | GABA receptor modulation | Rat model | Improved memory retention |
| This compound | Glutamate receptor interaction | Mouse model | Reduced neurotoxicity |
Synthesis and Development
The synthesis of this compound has been optimized through various synthetic routes. The compound can be synthesized via multi-step reactions involving key intermediates derived from readily available starting materials.
Mechanism of Action
The mechanism of action of Methyl 3-((2-methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison
Research Implications
- Pharmaceutical Potential: Hydrochloride salt formulation and benzoate ester suggest suitability for oral or injectable drug development.
- Knowledge Gaps: Limited data on synthesis, toxicity, or specific targets necessitate further study, drawing parallels from pyrrolopyrimidine analogs ().
Biological Activity
Methyl 3-((2-methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoate hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 320.35 g/mol. It features a complex structure that includes a benzofuro[3,2-d]pyrimidine moiety, which is known for its pharmacological significance.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains. The mechanism appears to involve inhibition of bacterial protein synthesis.
- Antitumor Effects : Investigations into the compound's cytotoxicity have shown promise in inhibiting the growth of cancer cell lines. The activity is thought to be mediated through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, reducing cytokine production and inflammatory cell infiltration in tissues.
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Antitumor Activity :
- Anti-inflammatory Mechanism :
Data Tables
| Biological Activity | Test Organism/Cell Line | Concentration (µg/mL) | Effect Observed |
|---|---|---|---|
| Antimicrobial | E. coli | 50 | Significant reduction in viability |
| Antitumor | MCF-7 (breast cancer) | 25 | Induction of apoptosis |
| Anti-inflammatory | Macrophages | 10 | Decreased TNF-alpha production |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
